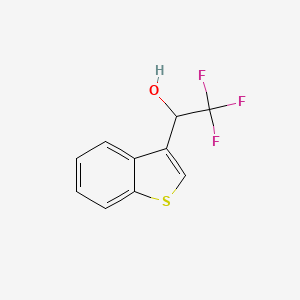

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol

Description

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol derivative featuring a benzothiophene core substituted at the 3-position with a trifluoroethanol group. The benzothiophene scaffold is notable for its electron-rich, planar structure, which is advantageous in medicinal chemistry and materials science. The trifluoroethanol group enhances lipophilicity and metabolic stability, making such compounds attractive for drug discovery and molecular imaging .

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSUEKROXOKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs of 1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol, highlighting substituent diversity:

Key Observations :

Physical and Chemical Properties

Spectroscopic Data

- 1-(2-Amino-5-phenylthiophen-3-yl)-1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-ol (12h): ¹H NMR (DMSO-d6): δ 5.53 (NH₂), 6.98–7.51 (aromatic protons), 7.45–7.51 (OH). ¹⁹F NMR: δ −75.10 (CF₃) .

- 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol :

- (1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol :

Thermodynamic Properties

- Melting Points: 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol: Not reported. 1-(3,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethan-1-ol: Isolated as an off-white solid . 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol: Density 1.754 g/cm³, pKa ~11.27 .

Comparison :

- The trifluoroethanol group consistently lowers pKa (~12 for similar compounds), enhancing solubility in organic solvents and mimicking carboxylic acid bioisosteres under physiological conditions .

- Halogenated derivatives exhibit higher molecular weights and densities due to bromine/chlorine substitution .

Key Challenges :

- Steric hindrance from the benzothiophene core may complicate regioselective functionalization compared to simpler phenyl derivatives.

Biological Activity

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol, also known by its CAS number 1423040-63-4, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula : C10H7F3OS

- Molar Mass : 232.22 g/mol

- Density : 1.446 g/cm³ (predicted)

- Boiling Point : 324.9 °C (predicted)

- pKa : 11.79 (predicted)

These properties contribute to its solubility and reactivity in biological systems, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The trifluoromethyl group enhances its lipophilicity, allowing for better penetration through cell membranes. This property is crucial for modulating the activity of enzymes and receptors involved in various physiological processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. The compound's structural features may allow it to disrupt bacterial cell wall synthesis or inhibit key metabolic functions.

Cytotoxic Effects

Research has shown that derivatives of benzothiophene compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antibacterial Activity | To evaluate the effectiveness against S. aureus | Demonstrated broad-spectrum antibacterial activity with potential for further development as an antibiotic agent. |

| Cytotoxicity Assessment | To assess effects on cancer cell lines | Showed significant cytotoxicity in breast cancer and leukemia cell lines, suggesting potential as an anticancer agent. |

Research Findings

Several research articles have documented the promising biological activities associated with benzothiophene derivatives:

- Antibacterial Activity : A study highlighted that benzothiophene derivatives possess dual mechanisms against bacterial pathogens, making them suitable candidates for drug development against antibiotic-resistant strains .

- Anticancer Properties : Another research effort indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

- Synthetic Applications : The compound serves as a building block for synthesizing more complex molecules used in drug discovery and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.